N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 9-ethyl-9H-carbazole with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. This would involve optimizing reaction conditions, using more efficient purification methods, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Optoelectronics: Due to its excellent optoelectronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Pharmaceuticals: Carbazole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: This compound can be used in the synthesis of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide depends on its specific application. In optoelectronic devices, it functions as a charge transport material, facilitating the movement of electrons and holes within the device . In pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP): This compound is an isomer of N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide and is used in OLEDs due to its high triplet energy.
4,4′-Bis(9H-carbazol-9-yl)biphenyl (CBP): Another similar compound used in optoelectronic applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct optoelectronic properties and potential therapeutic applications. Its combination of a carbazole moiety with a biphenyl carboxamide group makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C27H22N2O |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O/c1-2-29-25-11-7-6-10-23(25)24-18-22(16-17-26(24)29)28-27(30)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,2H2,1H3,(H,28,30) |
InChI Key |
IKGYHQCVKYBVFI-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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